4-phenoxypiperidine-1-carboxamide
Description
Properties
CAS No. |
2408962-74-1 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenoxypiperidine-1-carboxamide typically involves the reaction of piperidine with phenol derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine reacts with phenol in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxypiperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
4-Phenoxypiperidine-1-carboxamide has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-phenoxypiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and molecular properties of 4-phenoxypiperidine-1-carboxamide and related compounds:
Key Observations :
- Electron Effects : Trifluoromethyl groups (e.g., PF-04457845) improve binding affinity through electron-withdrawing effects .
- Metabolic Stability : Halogenation (e.g., dichlorobenzyl in CAS: 950645-62-2) may reduce oxidative metabolism, extending half-life .
Pharmacokinetic Profiles
Insights :
- The phenoxy derivative’s lipophilicity suggests a larger Vd, similar to DIC .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-phenoxypiperidine-1-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step reactions, including nucleophilic substitution or condensation of precursors like 4-phenoxypiperidine with carboxamide derivatives. Common reagents include activating agents (e.g., carbodiimides for amide bond formation) and catalysts like DMAP. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–25°C) are critical for minimizing side reactions .
- Optimization : Use HPLC to monitor intermediate purity and adjust stoichiometry to reduce byproducts .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Primary Methods :
- NMR (¹H/¹³C): Assigns proton and carbon environments, confirming regioselectivity of substitutions (e.g., phenoxy group position) .
- HPLC/MS : Validates molecular weight and detects impurities (<2% threshold for intermediates) .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How does the compound’s reactivity differ under oxidative vs. reductive conditions?
- Oxidation : The piperidine ring’s tertiary amine may form N-oxide derivatives with H₂O₂ or m-CPBA, altering solubility and bioavailability .
- Reduction : LiAlH₄ can reduce amide groups to amines, but selectivity requires low temperatures (-78°C) to preserve the phenoxy moiety .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during amide bond formation in this compound synthesis?
- Analysis : Competing pathways, such as over-activation of carboxylic acids leading to dimerization, can be probed via LC-MS/MS. Computational modeling (DFT) predicts energy barriers for intermediates, guiding reagent selection (e.g., HOBt suppresses racemization) .
- Resolution : Optimize coupling agents (e.g., EDCI over DCC) and use scavengers (e.g., trisamine) to quench excess activators .
Q. How can reaction parameters be optimized to scale up synthesis while maintaining enantiomeric purity?
- Key Parameters :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography .
- Catalyst Loading : Asymmetric catalysis (e.g., chiral Pd complexes) achieves >90% ee at 5 mol% loading .
- Scale-Up Challenges : Control exothermic reactions using jacketed reactors and inline FTIR for real-time monitoring .
Q. What experimental strategies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- In Vitro Assays :
- SPR/Biacore : Measures binding kinetics (KD) to targets like G-protein-coupled receptors .
- Fluorescence Polarization : Quantifies inhibition of enzymatic activity (e.g., IC₅₀ for kinases) .
- Structural Insights : Co-crystallization with target proteins (X-ray crystallography) reveals binding modes and guides SAR studies .
Q. How do researchers resolve contradictions in reported bioactivity data across studies?
- Case Study : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors and validate via orthogonal methods (e.g., ITC for binding affinity) .
- Meta-Analysis : Cross-reference datasets from PubChem BioAssay and ChEMBL to identify outliers and confirm trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
